N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide
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Overview
Description
N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol to form the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Agriculture: Thiadiazole derivatives are known for their fungicidal and herbicidal properties.
Materials Science: These compounds are used in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular signaling pathways, leading to altered cellular functions and responses .
Comparison with Similar Compounds
Similar Compounds
- N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide
- N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide
- 5-acetamido-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the cyclopentylcarbamoyl group and the dimethoxybenzamide moiety differentiates it from other thiadiazole derivatives, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S2/c1-25-12-7-8-13(14(9-12)26-2)16(24)20-17-21-22-18(28-17)27-10-15(23)19-11-5-3-4-6-11/h7-9,11H,3-6,10H2,1-2H3,(H,19,23)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOWRYXRKAYCPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3CCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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